Hydramacroside B

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

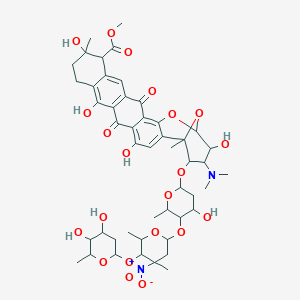

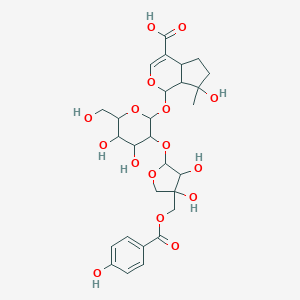

Hydramacroside B is a bioactive secoiridoid glucoside complex . It was isolated from the leaves of Hydrangea macrophylla SERINGE var. thunbergii MAKINO .

Synthesis Analysis

The absolute stereostructures of hydramacrosides A and B were elucidated based on chemical and physicochemical evidence . This included the application of the ^13C NMR glycosylation shift rule of 1, 1’-disaccharides and the modified Mosher’s method .Chemical Reactions Analysis

Hydramacrosides A and B exhibited inhibitory effect on the histamine release from rat mast cells induced by antigen-antibody reaction .Applications De Recherche Scientifique

Protein Synthesis and Modification

- Protein Chemical Synthesis: Hydrazide chemistry, closely related to Hydramacroside B, has been noted for its role in the synthesis and modification of proteins. It serves as a key intermediate in various synthesis methods, significantly improving the efficiency of protein chemical synthesis (Huang, Fang, & Liu, 2016).

Environmental Applications

- Wastewater Treatment: Activated carbon prepared from bamboo waste, which can be chemically activated using agents related to this compound, has been studied for its effectiveness in removing pollutants from textile mill wastewater (Ahmad & Hameed, 2010).

Hydrate Inhibition

- Gas Hydrate Inhibition: Tetramethyl ammonium chloride, which shares functional similarities with this compound, has been evaluated for its dual function in inhibiting methane and carbon dioxide hydrates. This suggests potential applications of similar compounds in offshore flow assurance strategies (Khan, Lal, Keong, & Ahmed, 2019).

Antibacterial Activity

- Antimicrobial Proteins: Research on Hydramacin-1, a protein with structural similarities to this compound, has shown potent activity against both Gram-positive and Gram-negative bacteria, including multi-resistant strains. This indicates potential applications in developing new antimicrobial agents (Jung et al., 2008).

DNA Research

- DNA Conformation Studies: Studies on DNA conformation, an area relevant to the structural properties of this compound, highlight the importance of hydration and DNA structure in interpreting infrared spectra, which can be crucial for clinical diagnostics (Wood, 2016).

Medical Applications

- Bone Marrow Aspirate Concentrate (BMAC) in Orthopedics: Various studies have examined the use of BMAC, which could be related to this compound in its biochemical properties, for treating osteoarthritis, chondral injuries, and other musculoskeletal conditions. These studies underscore the safety and potential efficacy of BMAC in regenerative therapies (Chahla et al., 2016; Shapiro et al., 2017; Cavallo et al., 2020; Cotter et al., 2018).

Bioinformatics and Computational Applications

- CFD Application in Turbomachinery: The use of computational fluid dynamics (CFD) applications, like Hydra, in designing turbomachinery may involve principles of fluid dynamics that could be analogous to the biochemical interactions of this compound (Reguly et al., 2014).

Propriétés

Numéro CAS |

161161-67-7 |

|---|---|

Formule moléculaire |

C6H7BrN2O2S |

Poids moléculaire |

606.6 g/mol |

Nom IUPAC |

(4S)-1-[(4aS,5R,6S)-5-ethenyl-1-oxo-6-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,4a,5,6-tetrahydro-3H-pyrano[3,4-c]pyran-3-yl]-4-hydroxy-8-(4-hydroxyphenyl)octane-2,6-dione |

InChI |

InChI=1S/C30H38O13/c1-2-21-22-12-20(11-19(35)10-18(34)9-17(33)8-5-15-3-6-16(32)7-4-15)41-28(39)23(22)14-40-29(21)43-30-27(38)26(37)25(36)24(13-31)42-30/h2-4,6-7,14,18,20-22,24-27,29-32,34,36-38H,1,5,8-13H2/t18-,20?,21+,22-,24+,25+,26+,27+,29-,30-/m0/s1 |

Clé InChI |

NRVMYJKCFMJRML-LACQVYASSA-N |

SMILES isomérique |

C=C[C@@H]1[C@@H]2CC(OC(=O)C2=CO[C@H]1O[C@H]3[C@@H]([C@@H]([C@@H]([C@H](O3)CO)O)O)O)CC(=O)C[C@H](CC(=O)CCC4=CC=C(C=C4)O)O |

SMILES |

C=CC1C2CC(OC(=O)C2=COC1OC3C(C(C(C(O3)CO)O)O)O)CC(=O)CC(CC(=O)CCC4=CC=C(C=C4)O)O |

SMILES canonique |

C=CC1C2CC(OC(=O)C2=COC1OC3C(C(C(C(O3)CO)O)O)O)CC(=O)CC(CC(=O)CCC4=CC=C(C=C4)O)O |

Synonymes |

hydramacroside B |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3Z)-3a,6,6,9a-tetramethyl-3-[(3E,5E)-6-(5-methyl-6-oxopyran-2-yl)hepta-3,5-dien-2-ylidene]-4,5,5a,8,9,9b-hexahydro-1H-cyclopenta[a]naphthalene-2,7-dione](/img/structure/B223142.png)

![1-[(4-Chloro-2,5-dimethylphenyl)sulfonyl]azepane](/img/structure/B223198.png)

![(2S)-4-amino-N-[(1R,2R,3R,4R,5S)-3,5-diamino-4-[(2R,3R,6S)-3-amino-6-(aminomethyl)oxan-2-yl]oxy-2-[(2S,3R,4R,5S,6R)-3,4-diamino-5-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxycyclohexyl]-2-hydroxybutanamide](/img/structure/B223208.png)